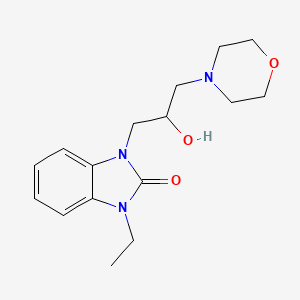
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the p21-activated kinase (PAK) family, which plays a crucial role in regulating cell proliferation, migration, and invasion. CCT251545 has been found to be effective in inhibiting the growth and metastasis of various types of cancer cells, making it a promising candidate for cancer therapy.
作用機序
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the activity of PAK4, which is involved in regulating cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer cells, and its activity has been linked to cancer cell growth and metastasis. By inhibiting PAK4, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide blocks the signaling pathways that promote cancer cell growth and metastasis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PAK4, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and metastasis. N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide also induces apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often disrupted in cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in lab experiments is its specificity for PAK4. Unlike other protein kinases, PAK4 is not essential for normal cell growth and survival, which makes it a promising target for cancer therapy. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide is its toxicity to normal cells. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide can also inhibit the activity of other protein kinases, which may lead to off-target effects.
将来の方向性
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other types of cancer cells, as well as its potential use in other diseases that involve abnormal cell proliferation and invasion. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in order to maximize its efficacy and minimize its toxicity.
合成法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide involves several steps, starting from the reaction of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone with hydrazine hydrate to form 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone hydrazone. This compound is then reacted with 2-bromo-5-chlorothiophene-3-carboxylic acid to give the desired product, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in inhibiting tumor growth and metastasis in mouse models of breast and pancreatic cancer.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-7-9-19-10-11)16-13-6-8-15-17(13)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMNIPZBKZKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)


